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Compound of Interest

Compound Name: Tisocromide

Cat. No.: B1683183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities,

and structure-activity relationships of Tisocromide analogues and derivatives. Tisocromide,

chemically known as N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-

3-carboxamide 1,1-dioxide, belongs to the benzopyran class of compounds. This guide delves

into the synthetic methodologies for creating analogues of this core structure, summarizes their

antiarrhythmic properties with a focus on their interaction with G protein-coupled inwardly

rectifying potassium (GIRK) channels, and provides detailed experimental protocols for their

synthesis and evaluation.

Core Compound Structure: Tisocromide
Tisocromide is a complex molecule with a core benzoxathiane-dioxide heterocyclic system.

The structural formula and key features are outlined below:

Chemical Name: N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-

3-carboxamide 1,1-dioxide

Molecular Formula: C₁₉H₃₀N₂O₆S

Core Structure: Benzoxathiane-dioxide, a derivative of benzopyran.
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The presence of the sulfonamide group within the heterocyclic ring and the substituted

carboxamide side chain are key features for derivatization and exploration of structure-activity

relationships.

Synthesis of Tisocromide Analogues and
Derivatives
The synthesis of Tisocromide analogues and other N-substituted benzoxathiane-dioxide

carboxamides can be approached through multi-step synthetic routes. A general and adaptable

synthetic scheme is presented below, based on established methodologies for related

heterocyclic compounds.

General Synthetic Pathway
A plausible synthetic route involves the initial formation of a substituted 2-

hydroxybenzaldehyde, which serves as a key precursor. This is followed by the construction of

the benzoxathiane-dioxide ring and subsequent amidation to introduce the desired side chain.

Substituted Phenol 2-Hydroxybenzaldehyde Derivative
Formylation

Sulfonylation & Cyclization Benzoxathiane-dioxide Acid Chloride Amidation Tisocromide Analogue
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Caption: General synthetic workflow for Tisocromide analogues.

Detailed Experimental Protocol: Synthesis of a
Representative N-Aryl Benzoxathiane-dioxide
Carboxamide
This protocol details the synthesis of a representative analogue, starting from a commercially

available substituted phenol.

Step 1: Formylation of Substituted Phenol

To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as

dichloromethane, add a formylating agent like hexamethylenetetramine (Duff reaction) or
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paraformaldehyde with a Lewis acid catalyst.

Heat the reaction mixture under reflux for several hours until the starting material is

consumed (monitored by TLC).

After cooling, the reaction is quenched with an acidic aqueous solution and extracted with an

organic solvent.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography to yield the desired 2-

hydroxybenzaldehyde derivative.

Step 2: Synthesis of the Benzoxathiane-dioxide Ring

The 2-hydroxybenzaldehyde derivative (1.0 eq) is reacted with sulfamoyl chloride in the

presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at 0 °C.

The reaction mixture is stirred at room temperature for 24-72 hours.

The reaction is monitored by TLC for the formation of the 1,2,3-benzoxathiazine-2,2-dioxide

intermediate.

The product is isolated by extraction and purified by column chromatography.

Step 3: Amidation to Form the Final Carboxamide

The purified benzoxathiazine-2,2-dioxide (1.0 eq) is dissolved in a suitable solvent such as

THF.

The desired amine (e.g., a diamine side chain similar to Tisocromide) (1.1 eq) is added,

followed by a coupling agent like DCC or HATU.

The reaction is stirred at room temperature overnight.

The resulting mixture is filtered to remove any precipitated by-products, and the filtrate is

concentrated.
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The crude product is purified by column chromatography to afford the final N-substituted

benzoxathiane-dioxide carboxamide.

Biological Activity and Mechanism of Action
Analogues of Tisocromide are being investigated for their potential as antiarrhythmic agents. A

primary mechanism of action for many benzopyran derivatives with antiarrhythmic properties is

the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, particularly

the Kir3.1/3.4 heterotetramers which are predominantly expressed in the atria.

Signaling Pathway of GIRK Channel Activation
The activation of GIRK channels is a key step in the parasympathetic regulation of heart rate.

The binding of acetylcholine to M2 muscarinic receptors initiates a signaling cascade that leads

to the opening of these channels, resulting in potassium efflux and hyperpolarization of the

cardiomyocyte membrane.
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Caption: Signaling pathway of GIRK channel activation and inhibition by Tisocromide
analogues.

Structure-Activity Relationship (SAR)
The antiarrhythmic activity of Tisocromide analogues is highly dependent on their chemical

structure. Modifications to different parts of the molecule can significantly impact their potency

and selectivity.

Modification Site Structural Change Impact on Activity Reference

Benzoxathiane Ring

Substitution with

electron-withdrawing

groups (e.g., Br, Cl)

Generally increases

inhibitory activity

against carbonic

anhydrases, a related

target.[1]

Carboxamide Side

Chain

Variation in the length

and branching of the

N-alkyl group

Lipophilicity plays a

crucial role; an optimal

lipophilic character is

often required for

potent antiarrhythmic

activity.[2]

Carboxamide Side

Chain

Introduction of

different amine

functionalities

Tertiary amines are

common in active

compounds,

potentially interacting

with the ion channel

pore.

Carboxamide Side

Chain

Replacement of the

amide with an ester

Esters are often more

potent and more

lipophilic than the

corresponding

amides.[2]

Experimental Protocols for Activity Assessment
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Langendorff Isolated Heart Model
The Langendorff apparatus is an ex vivo technique used to assess the effects of compounds

on the heart's contractile strength and rhythm in the absence of systemic influences.[3]

Experimental Workflow:

Animal Anesthesia & Heparinization

Heart Excision & Aortic Cannulation

Retrograde Perfusion with Krebs-Henseleit Buffer

Stabilization Period

Induction of Arrhythmia (e.g., with ouabain)

Administration of Test Compound

ECG & Hemodynamic Monitoring

Data Analysis
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Caption: Experimental workflow for the Langendorff isolated heart model.

Protocol:

A rodent (typically a rat or guinea pig) is anesthetized, and the heart is rapidly excised.

The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

Retrograde perfusion with an oxygenated Krebs-Henseleit solution is initiated to maintain

cardiac viability.

After a stabilization period, arrhythmia is induced using a pharmacological agent such as

ouabain.

The Tisocromide analogue is then perfused through the heart at various concentrations.

Electrocardiogram (ECG) and intraventricular pressure are continuously monitored to assess

the compound's effect on heart rate, rhythm, and contractility.

Patch-Clamp Electrophysiology for Kir3.1/3.4 Channels
The patch-clamp technique allows for the direct measurement of ion channel activity in single

cells, providing detailed information on the mechanism of drug action.[4][5]

Experimental Workflow:
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Cell Culture (e.g., CHO cells expressing Kir3.1/3.4)

Pipette Fabrication & Filling with Internal Solution

Formation of Gigaseal on Cell Membrane

Establishment of Whole-Cell Configuration

Application of Channel Activator (e.g., Gβγ)

Application of Test Compound

Voltage-Clamp Recording of K+ Currents

Data Analysis (IC50 determination)

Click to download full resolution via product page

Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol:
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Cells stably expressing the Kir3.1 and Kir3.4 subunits are cultured on glass coverslips.

A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate internal solution

and brought into contact with a cell.

A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing

control of the membrane potential.

The GIRK channels are activated by including Gβγ subunits in the pipette solution or by

applying a GPCR agonist to the bath solution.

The Tisocromide analogue is applied to the bath at varying concentrations, and the

resulting inhibition of the potassium current is measured.

The concentration-response data is used to calculate the IC50 value for the compound.

Conclusion
The development of Tisocromide analogues and derivatives represents a promising avenue

for the discovery of novel antiarrhythmic drugs. Their mechanism of action, involving the

targeted inhibition of atrial-specific GIRK channels, offers the potential for improved efficacy

and a better safety profile compared to existing therapies. This guide provides a foundational

framework for researchers to synthesize and evaluate these compounds, with the ultimate goal

of advancing the development of new treatments for cardiac arrhythmias. Further research

focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this class of

molecules is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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